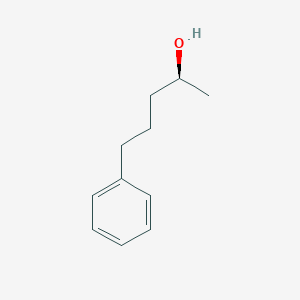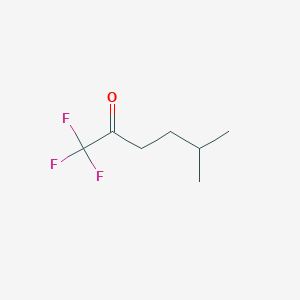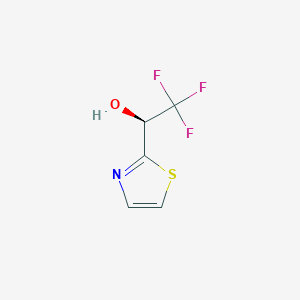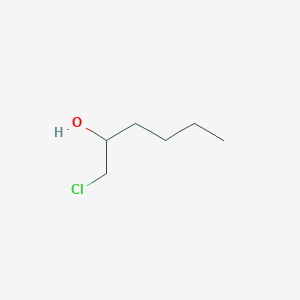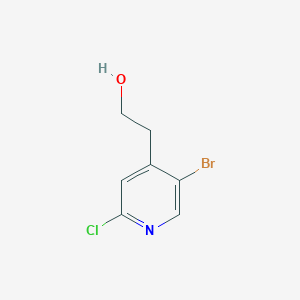
2-(5-Bromo-2-chloropyridin-4-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Bromo-2-chloropyridin-4-yl)ethan-1-ol is an organic compound with the molecular formula C7H7BrClNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine and chlorine substituents on the pyridine ring, along with an ethan-1-ol group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-chloropyridin-4-yl)ethan-1-ol typically involves the halogenation of pyridine derivatives followed by the introduction of the ethan-1-ol group. One common method includes the bromination and chlorination of pyridine to obtain 5-bromo-2-chloropyridine. This intermediate is then reacted with ethylene oxide under basic conditions to introduce the ethan-1-ol group.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using bromine and chlorine gas, followed by the reaction with ethylene oxide in the presence of a catalyst. The process is optimized for high yield and purity, ensuring the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Bromo-2-chloropyridin-4-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine and chlorine substituents can be reduced to form the corresponding hydrogenated derivatives.
Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: 2-(5-Bromo-2-chloropyridin-4-yl)ethanal or 2-(5-Bromo-2-chloropyridin-4-yl)ethanoic acid.
Reduction: 2-(5-Hydroxy-2-chloropyridin-4-yl)ethan-1-ol or 2-(5-Bromo-2-hydroxypyridin-4-yl)ethan-1-ol.
Substitution: 2-(5-Methoxy-2-chloropyridin-4-yl)ethan-1-ol or 2-(5-Bromo-2-tert-butoxypyridin-4-yl)ethan-1-ol.
Applications De Recherche Scientifique
2-(5-Bromo-2-chloropyridin-4-yl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(5-Bromo-2-chloropyridin-4-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine substituents enhance its binding affinity to these targets, leading to inhibition or activation of biological pathways. The ethan-1-ol group may also play a role in its solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5-Bromo-2-chloropyridin-4-yl)methanol: Similar structure but with a methanol group instead of ethan-1-ol.
(2R)-2-amino-2-(4-bromo-5-chloropyridin-2-yl)ethan-1-ol: Contains an amino group instead of the ethan-1-ol group.
2-{2-[(5-bromopyridin-2-yl)amino]ethoxy}ethan-1-ol: Features an ethoxy group in place of the ethan-1-ol group.
Uniqueness
2-(5-Bromo-2-chloropyridin-4-yl)ethan-1-ol is unique due to its specific combination of bromine, chlorine, and ethan-1-ol groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and applications in various fields of research.
Propriétés
Formule moléculaire |
C7H7BrClNO |
|---|---|
Poids moléculaire |
236.49 g/mol |
Nom IUPAC |
2-(5-bromo-2-chloropyridin-4-yl)ethanol |
InChI |
InChI=1S/C7H7BrClNO/c8-6-4-10-7(9)3-5(6)1-2-11/h3-4,11H,1-2H2 |
Clé InChI |
WXMKMEWPOJSHEY-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CN=C1Cl)Br)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



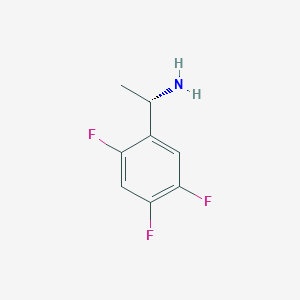
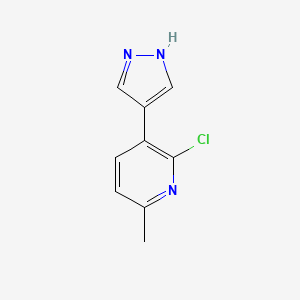
![1-{3,3-Dimethylbicyclo[2.2.2]octan-1-yl}methanaminehydrochloride](/img/structure/B13602562.png)
![Methyl({[2-(morpholin-4-yl)phenyl]methyl})aminedihydrochloride](/img/structure/B13602567.png)
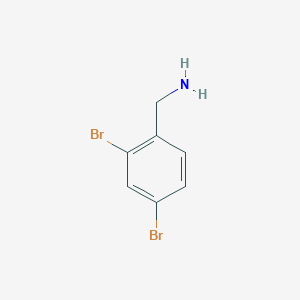
![[1-(4-Methoxypyridin-2-yl)cyclobutyl]methanamine](/img/structure/B13602572.png)

